molecular formula C9H10BrN B13972574 4-Bromo-2-cyclopropyl-6-methylpyridine

4-Bromo-2-cyclopropyl-6-methylpyridine

Cat. No.: B13972574
M. Wt: 212.09 g/mol
InChI Key: KRNNAUWBHVVWKF-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-6-methylpyridine is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 2-position, and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropyl-6-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-cyclopropyl-6-methylpyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce derivatives with various functional groups .

Scientific Research Applications

4-Bromo-2-cyclopropyl-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-6-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include interactions with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-cyclopropyl-6-methylpyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

4-bromo-2-cyclopropyl-6-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-4-8(10)5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

KRNNAUWBHVVWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CC2)Br

Origin of Product

United States

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